Cupreine

Übersicht

Beschreibung

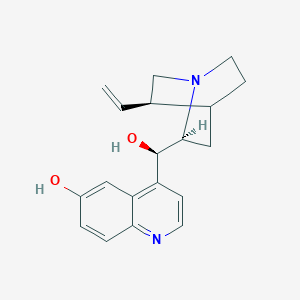

Cupreine is a naturally occurring alkaloid derived from the bark of cinchona trees. It is closely related to other cinchona alkaloids such as quinine and quinidine. This compound is known for its unique structure, which includes a free hydroxyl group at the 6’ position. This structural feature makes it a valuable compound in asymmetric organocatalysis, where it is used to facilitate stereoselective chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cupreine can be synthesized from quinine through a demethylation process. The demethylation is typically achieved using reagents such as boron tribromide or hydrobromic acid. The reaction conditions often involve refluxing the starting material with the demethylating agent in an appropriate solvent, such as dichloromethane or acetic acid.

Industrial Production Methods: Industrial production of this compound involves the extraction of quinine from cinchona bark, followed by its chemical modification. The extraction process includes grinding the bark, followed by solvent extraction using organic solvents like ethanol or methanol. The extracted quinine is then subjected to demethylation to produce this compound. The industrial process is optimized for high yield and purity, ensuring that the final product meets the required standards for use in various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Cupreine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives, which can be used in further chemical transformations.

Reduction: Reduction reactions involving this compound typically target the quinoline ring, leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic conditions.

Major Products: The major products formed from these reactions include various this compound derivatives, which can be further utilized in asymmetric synthesis and other chemical processes.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Asymmetric Organocatalysis

Cupreine is widely recognized for its utility as a bifunctional organocatalyst in asymmetric synthesis. It facilitates a range of stereoselective reactions, including:

- Morita–Baylis–Hillman Reaction

- 1,2-Additions

- Conjugate Additions

Its ability to control enantioselectivity makes it invaluable for synthesizing chiral compounds essential in pharmaceuticals .

2. Reaction Mechanisms and Types

this compound participates in various chemical reactions:

- Oxidation : this compound can be oxidized to form derivatives useful in further transformations. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction : Reduction reactions typically target the quinoline ring, yielding dihydro derivatives using agents like sodium borohydride and lithium aluminum hydride.

- Substitution : It can undergo substitution reactions with reagents such as alkyl halides and acyl chlorides under basic conditions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Various derivatives |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Dihydro derivatives |

| Substitution | Alkyl halides, Acyl chlorides | Substituted this compound derivatives |

Biological Applications

1. Antimalarial Properties

this compound and its derivatives are being investigated for their potential antimalarial activities. Research highlights this compound's effectiveness against various strains of Plasmodium, the malaria-causing parasite. Its structural similarity to quinine suggests that it may possess comparable or superior efficacy .

2. Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Its derivatives have shown promise in treating bacterial infections, particularly in light of increasing antibiotic resistance .

Medicinal Applications

1. Therapeutic Potential

Research is ongoing to explore this compound's therapeutic potential beyond its antimalarial effects. Its derivatives are being evaluated for their efficacy in treating various diseases, including bacterial infections and possibly other conditions due to their biological activity .

2. Clinical Studies

Historical data suggest that hydroxyethylapoquinine (a derivative of this compound) was effective as an antibacterial compound in clinical settings during the late 1930s. It was noted for its lower toxicity compared to traditional treatments like quinine .

Industrial Applications

This compound is utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties. Its ability to produce high-value products with high enantiomeric purity is particularly beneficial in industrial settings where stereochemistry is crucial .

Case Studies

Case Study 1: Synthesis of Chiral Compounds

Research demonstrated that this compound effectively catalyzes the asymmetric synthesis of chiral compounds through various reaction pathways. For instance, a study by Deng et al. showcased the use of this compound in the Henry reaction, where nitroalkanes were added to carbonyl compounds with high enantioselectivity .

Case Study 2: Antimalarial Efficacy

In vitro studies have shown that this compound exhibits significant activity against Plasmodium falciparum, supporting its potential use as an alternative treatment for malaria, especially in cases where standard treatments fail due to resistance .

Wirkmechanismus

The mechanism by which cupreine exerts its effects in asymmetric catalysis involves the coordination of its hydroxyl and amino groups to the reactants. This coordination facilitates the activation of the reactants and the formation of a transition state that favors the formation of a specific enantiomer. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that this compound interacts with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

- Quinine

- Quinidine

- Cinchonidine

- Cinchonine

- Cupreidine

Cupreine’s ability to control enantioselectivity in reactions where other organocatalysts fail highlights its uniqueness and makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

Cupreine, a naturally occurring alkaloid derived from the bark of cinchona trees, has garnered attention for its diverse biological activities, particularly in medicinal chemistry and organocatalysis. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Overview of this compound

This compound (CAS Number: 524-63-0) is structurally related to other cinchona alkaloids such as quinine and quinidine. Its unique structure includes a free hydroxyl group at the 6’ position, which is critical for its catalytic properties and biological interactions. The compound has been studied for its potential in treating malaria and bacterial infections, among other applications.

Target of Action

This compound acts primarily as a bifunctional organocatalyst, facilitating various chemical reactions through stereocontrol. It has shown promise in asymmetric synthesis, which is crucial for producing chiral compounds in pharmaceuticals.

Mode of Action

The interaction of this compound with biological targets often involves hydrogen bonding and π-π stacking interactions due to its structural features. This allows it to effectively modulate biochemical pathways involved in disease processes.

Biochemical Pathways

Research indicates that this compound and its derivatives can influence several biochemical pathways, particularly those related to:

- Antimicrobial Activity : this compound exhibits significant antibacterial properties against various pathogens.

- Antimalarial Activity : Similar to quinine, this compound has shown efficacy against Plasmodium spp., the causative agents of malaria.

Research Findings

Numerous studies have explored the biological activity of this compound. Below are key findings from recent research:

Case Studies

- Antimicrobial Properties : A study assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Antimalarial Efficacy : In vitro assays demonstrated that this compound exhibited IC50 values comparable to quinine against Plasmodium falciparum, suggesting potential as an alternative treatment option.

- Organocatalysis Applications : Research highlighted this compound's role in catalyzing asymmetric reactions with high enantioselectivity, making it a valuable tool in synthetic organic chemistry.

Eigenschaften

IUPAC Name |

4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFMSYZSFUWQPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871737 | |

| Record name | Cinchonan-6',9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-63-0 | |

| Record name | Cupreine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.